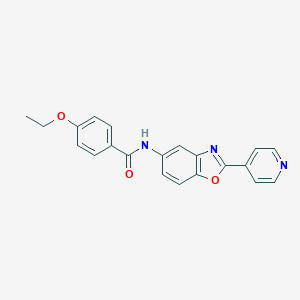
4-ethoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide, also known as PBOX-15, is a novel small molecule inhibitor that has recently gained attention in the field of cancer research. PBOX-15 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer.
Wirkmechanismus
4-ethoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide works by targeting a specific protein called heat shock protein 90 (Hsp90), which is involved in the regulation of various cellular processes. Hsp90 is overexpressed in many types of cancer and is essential for the survival of cancer cells. 4-ethoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide binds to Hsp90 and disrupts its function, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-ethoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-ethoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide is its specificity for Hsp90, which reduces the likelihood of off-target effects. However, its potency and efficacy may vary depending on the type of cancer and the genetic makeup of the cancer cells. 4-ethoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide may also have limited bioavailability and may require optimization for use in clinical settings.
Zukünftige Richtungen
Further research is needed to optimize the synthesis and purification of 4-ethoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide, as well as to evaluate its efficacy in clinical trials. Future studies may also focus on identifying biomarkers that can predict the response to 4-ethoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide and on developing combination therapies that can enhance its therapeutic effects. Additionally, the potential use of 4-ethoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide in other disease contexts, such as neurodegenerative disorders, may also be explored.
Synthesemethoden
4-ethoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of key intermediates, which are then coupled to form the final product. The purity and yield of the final product can be optimized through various purification techniques.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide has been extensively studied for its potential use as a cancer therapeutic agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. 4-ethoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide has also shown efficacy in inhibiting cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Eigenschaften
Molekularformel |
C21H17N3O3 |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
4-ethoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C21H17N3O3/c1-2-26-17-6-3-14(4-7-17)20(25)23-16-5-8-19-18(13-16)24-21(27-19)15-9-11-22-12-10-15/h3-13H,2H2,1H3,(H,23,25) |
InChI-Schlüssel |
ZWIBXYWEEMTPNA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B245971.png)
![Methyl 2-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B245972.png)
![N-{4-[4-(4-Methyl-benzoyl)-piperazin-1-yl]-phenyl}-nicotinamide](/img/structure/B245974.png)


![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B245982.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B245983.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B245984.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B245987.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide](/img/structure/B245990.png)

![N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B245994.png)